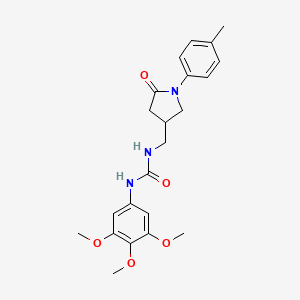
(E)-N'-bencilideno-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Aplicaciones Científicas De Investigación
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways related to cancer progression .
Pharmacokinetics
It’s worth noting that all tested compounds in a similar study met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.
Result of Action
Similar compounds have shown promising results in inhibiting the progression of triple-negative breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a similar methoxyphenyl group, used in anticancer research.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: Studied for its therapeutic activity against cancer.
Uniqueness
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a benzylidene group and a methoxyphenyl moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
305355-26-4 |
|---|---|
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.352 |
Nombre IUPAC |
N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
Clave InChI |
CLZKPOGOSIHMNW-XDHOZWIPSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2475357.png)
![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)


![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)





![METHYL 2-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE](/img/structure/B2475378.png)
